Chemical Structure, Physical Properties, and Synthesis of 3-Methyl-N-octylbenzamide: A Technical Guide
Chemical Structure, Physical Properties, and Synthesis of 3-Methyl-N-octylbenzamide: A Technical Guide
Executive Summary
3-Methyl-N-octylbenzamide (also known as N-octyl-m-toluamide) is a highly lipophilic, secondary amide analog of the ubiquitous insect repellent N,N-diethyl-3-methylbenzamide (DEET). By substituting the N,N-diethyl moiety with a single linear octyl chain, the physicochemical profile of the molecule shifts dramatically. This structural modification alters its partition coefficient (LogP), topological polar surface area (TPSA), and subsequent interaction with biological membranes. This whitepaper details the chemical structure, physical properties, synthesis methodology, and structure-activity relationships (SAR) of 3-methyl-N-octylbenzamide, providing a comprehensive resource for researchers in formulation chemistry and drug development.
Chemical Structure and Molecular Descriptors
The core scaffold of 3-methyl-N-octylbenzamide consists of a 3-methylbenzoyl (m-toluoyl) group attached to an N-octyl substituted amine. Unlike DEET, which is a tertiary amide, 3-methyl-N-octylbenzamide is a secondary amide. This seemingly simple difference introduces a hydrogen bond donor (N–H) that significantly influences its intermolecular interactions, crystalline packing, and receptor binding affinity .
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IUPAC Name: 3-Methyl-N-octylbenzamide
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Molecular Formula: C₁₆H₂₅NO
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Molecular Weight: 247.38 g/mol
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Canonical SMILES: CCCCCCCCNC(=O)C1=CC(=CC=C1)C
Physical Properties and Lipophilicity
The physical properties of 3-methyl-N-octylbenzamide are dictated by the hydrophobic bulk of the eight-carbon alkyl chain and the m-tolyl ring. Lipophilicity (LogP) is a critical parameter for topical applications, as it governs the thermodynamic drive for the molecule to partition into the lipid-rich stratum corneum .
Causality of Physical State: The introduction of the secondary amide allows for intermolecular hydrogen bonding (N–H ··· O=C). Combined with the extensive van der Waals interactions of the octyl chain, this typically results in a solid (crystalline) state at room temperature, in stark contrast to DEET, which is a liquid at room temperature.
Table 1: Comparative Physicochemical Properties of Benzamide Derivatives
| Property | DEET (N,N-diethyl-m-toluamide) | N-Octylbenzamide | 3-Methyl-N-octylbenzamide |
| Molecular Weight | 191.27 g/mol | 233.35 g/mol | 247.38 g/mol |
| Amide Type | Tertiary | Secondary | Secondary |
| LogP (Calculated) | ~2.18 | 4.35 | ~4.75 |
| TPSA | 20.3 Ų | 29.1 Ų | 29.1 Ų |
| H-Bond Donors | 0 | 1 | 1 |
| H-Bond Acceptors | 1 | 1 | 1 |
(Data for N-Octylbenzamide sourced from PubChem CID 4415496 )
Synthesis Protocol: Nucleophilic Acyl Substitution
The synthesis of 3-methyl-N-octylbenzamide is efficiently achieved via a Schotten-Baumann-type reaction, coupling m-toluoyl chloride with n-octylamine. This protocol is designed as a self-validating system, utilizing in-process monitoring and specific workup steps to ensure high purity.
Rationale for Experimental Choices:
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Solvent (Dichloromethane, DCM): Chosen for its aprotic nature and excellent solubilizing properties for both the highly reactive acyl chloride and the resulting hydrophobic amide.
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Base (Triethylamine, Et₃N): Acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct. Without it, the HCl would protonate the n-octylamine, rendering it non-nucleophilic and prematurely halting the reaction.
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Temperature Control (0 °C to RT): The initial coupling is highly exothermic. Cooling to 0 °C prevents side reactions (such as ketene formation or degradation), while subsequent warming to room temperature ensures thermodynamic completion of the conversion.
Step-by-Step Methodology:
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Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere to prevent premature hydrolysis of the acyl chloride.
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Reagent Loading: Add n-octylamine (1.1 equivalents, ~11 mmol) and triethylamine (1.5 equivalents, ~15 mmol) to 20 mL of anhydrous DCM.
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Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
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Addition: Dissolve m-toluoyl chloride (1.0 equivalent, 10 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15 minutes using an addition funnel to control the exothermic heat release.
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Reaction & Validation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Self-Validation Step: Monitor the disappearance of the acyl chloride via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system. The product will appear as a new, UV-active spot with a lower Rf value than the starting material.
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Quenching & Workup: Dilute the reaction mixture with an additional 20 mL of DCM. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to selectively protonate and remove unreacted amine into the aqueous layer, saturated NaHCO₃ (2 x 20 mL) to neutralize residual acid, and brine (20 mL) to remove excess water.
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Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 4:1 Hexanes:EtOAc) to yield pure 3-methyl-N-octylbenzamide.
Fig 1: Step-by-step synthesis workflow for 3-methyl-N-octylbenzamide via acyl substitution.
Structure-Activity Relationship (SAR) and Membrane Permeability
In the context of topical formulations and repellent design, the efficacy of benzamides is heavily dependent on their volatility, electronic properties, and skin permeation kinetics .
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Volatility and Protection Time: DEET is highly volatile, providing an effective vapor barrier but limiting its duration of action. 3-Methyl-N-octylbenzamide, with its significantly higher molecular weight and LogP (~4.75), exhibits drastically reduced vapor pressure. This makes it less effective as a spatial repellent but highly superior as a contact repellent or as an active pharmaceutical ingredient (API) in controlled-release solid lipid nanoparticle formulations .
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Stratum Corneum Partitioning: The high lipophilicity of the octyl chain drives the molecule to partition strongly into the lipid bilayers of the stratum corneum. However, a LogP > 4 often results in "lipid trapping," where the molecule remains localized in the upper skin layers rather than permeating systemically into the bloodstream. This is a highly desirable trait for topical agents where systemic absorption poses a toxicity concern.
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Receptor Binding: The m-methyl group is critical for binding to target olfactory receptors (ORs). Modifying the amide nitrogen from a tertiary (diethyl) to a secondary (octyl) configuration alters the steric bulk and introduces a hydrogen bond donor, which shifts the binding affinity profile and electronic distribution of the amide core .
Fig 2: Structure-Activity Relationship (SAR) and permeability pathways of the compound.
Analytical Characterization
To validate the structural integrity of the synthesized 3-methyl-N-octylbenzamide, the following spectroscopic signatures serve as a self-validating analytical framework:
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Infrared (IR) Spectroscopy: A sharp, strong peak at ~3300 cm⁻¹ corresponding to the secondary N–H stretch, and a strong carbonyl (C=O) stretch at ~1640 cm⁻¹ (Amide I band).
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¹H NMR (CDCl₃, 400 MHz):
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δ ~0.88 (t, 3H) - Terminal methyl of the octyl chain.
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δ ~1.20–1.60 (m, 12H) - Internal methylene protons of the octyl chain.
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δ ~2.38 (s, 3H) - Aromatic methyl group (m-tolyl).
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δ ~3.45 (q, 2H) - Methylene protons adjacent to the amide nitrogen (N–CH₂).
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δ ~6.05 (br s, 1H) - Amide N–H proton (exchangeable with D₂O).
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δ ~7.25–7.60 (m, 4H) - Aromatic protons of the m-substituted benzene ring.
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References
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Suryanarayana MV, et al. "Structure-activity relationship studies with mosquito repellent amides." Journal of Pharmaceutical Sciences, 1991. URL:[Link]
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Iscan, Y. et al. "DEET-loaded solid lipid particles for skin delivery: In vitro release and skin permeation characteristics in different vehicles." International Journal of Cosmetic Science (via Taylor & Francis), 2008. URL:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 4415496, N-Octylbenzamide." PubChem, 2025. URL:[Link]
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"Predicting mosquito repellent potency of N,N-diethyl-m-toluamide (DEET) analogs from molecular electronic properties." ResearchGate, 2012. URL:[Link]
